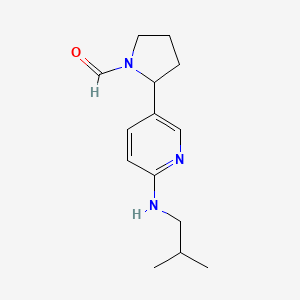
2-(6-(Isobutylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-(Isobutylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound that features a pyrrolidine ring and a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyrrolidine and pyridine rings in its structure allows for diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Isobutylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactions. One common approach is to start with the functionalization of a pyridine derivative, followed by the introduction of the pyrrolidine ring. The reaction conditions often include the use of specific catalysts and reagents to ensure the desired selectivity and yield.
For example, the synthesis might begin with the chlorination of a pyridine derivative, followed by nucleophilic substitution with an isobutylamine. The resulting intermediate can then undergo cyclization to form the pyrrolidine ring, followed by oxidation to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity.
化学反应分析
Types of Reactions
2-(6-(Isobutylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-(6-(Isobutylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable for developing new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 2-(6-(Isobutylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The pyrrolidine and pyridine rings can facilitate binding to these targets, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.
相似化合物的比较
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.
Prolinol: A pyrrolidine derivative with a hydroxyl group.
Uniqueness
2-(6-(Isobutylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to the combination of its pyridine and pyrrolidine rings, along with the isobutylamino and aldehyde functional groups. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
属性
分子式 |
C14H21N3O |
|---|---|
分子量 |
247.34 g/mol |
IUPAC 名称 |
2-[6-(2-methylpropylamino)pyridin-3-yl]pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C14H21N3O/c1-11(2)8-15-14-6-5-12(9-16-14)13-4-3-7-17(13)10-18/h5-6,9-11,13H,3-4,7-8H2,1-2H3,(H,15,16) |
InChI 键 |
NFVMETQPFHSRNE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CNC1=NC=C(C=C1)C2CCCN2C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-(3-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate](/img/structure/B15059739.png)



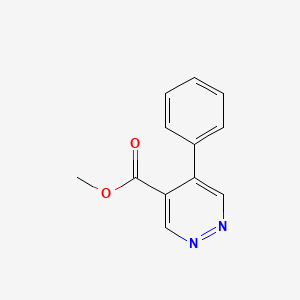
![2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide](/img/structure/B15059777.png)
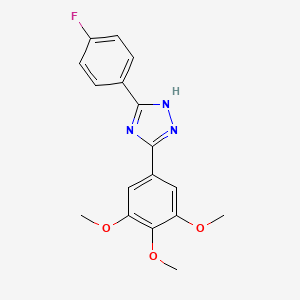
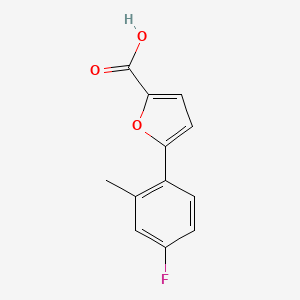


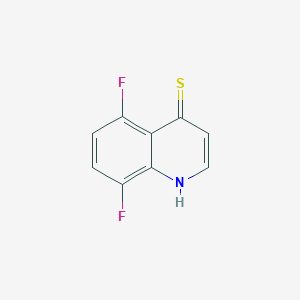
![3-(4-Methoxybenzyl)-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B15059821.png)
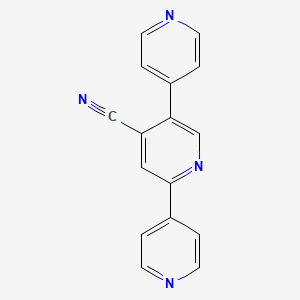
![6-(tert-Butyl)-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B15059828.png)
